molecular formula C8H7N3O2S B13698417 Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate

Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate

Cat. No.: B13698417
M. Wt: 209.23 g/mol
InChI Key: DLWYTCMWXIOBHK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Acylation Reactions

The 2-amino group undergoes facile acylation with activated carbonyl reagents.

Reagent/ConditionsProductYieldKey ObservationsSource
Benzoyl chloride, pyridine, DMAP, DMF (RT, 12 h)Methyl 2-benzoylaminothiazole-5-carboxylate78%High regioselectivity; LC-MS (ESI): m/z 263.2 [M+1]
Di-tert-butyl dicarbonate, DMAP, THF (RT, 16 h)Methyl 2-(tert-butoxycarbonyl)aminothiazole-5-carboxylate100%Intermediate for Dasatinib synthesis; LC-MS [M+H]: 258.9

Mechanistic Insight : Acylation proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, stabilized by DMAP as a catalyst.

Chlorination and Diazotization

The 2-amino group can be converted to chloro derivatives via diazotization.

Reagent/ConditionsProductYieldKey ObservationsSource
NaNO₂, HCl, CuSO₄ (0–5°C)Methyl 2-chlorothiazole-5-carboxylate3.9 gDiazonium intermediate formed; m.p. 41–46°C
CuCl₂, amyl nitrite, CH₃CN (50°C, 2 h)Methyl 2-chlorothiazole-5-carboxylatePurified via Biotage chromatography

Application : Chlorinated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Hydrolysis and Functionalization

The ester group undergoes hydrolysis to carboxylic acid or amide derivatives.

Reagent/ConditionsProductYieldKey ObservationsSource
NH₄OH (50°C, 72 h)2-Aminothiazole-5-carboxamide49%LC-MS (ESI): m/z 286.9 [2M+H]; 1H NMR^1 \text{H NMR} (CD₃OD): δ 7.59 (s, 1H)
NaOH, PPA (100°C, 3 h)Thiazolo[3,2-a]pyrimidine derivative5.46 gCyclization achieved via polyphosphoric acid (PPA)

Note : Hydrolysis conditions influence product selectivity (amide vs. acid).

Heterocyclic Annulation

The compound participates in cyclocondensation to form fused heterocycles.

Reagent/ConditionsProductYieldKey ObservationsSource
Ethyl 2-methylacetoacetate, PPA (100°C)6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate5.46 gm.p. 158–159°C; used in anticancer agent synthesis
Isoamyl nitrite, dioxane (reflux)Methyl thiazole-5-carboxylate32.0 gSteam distillation used for purification

Significance : Annulation expands π-conjugation, enhancing biological activity (e.g., kinase inhibition).

Cross-Coupling Reactions

The thiazole ring supports metal-catalyzed cross-coupling.

Reagent/ConditionsProductYieldKey ObservationsSource
Pd(dppf)Cl₂, 2-methyl-5-nitrophenylboronic acid (Suzuki)4-(2-Bromothiazolo[5,4-b]pyridin-7-yl)morpholine40%Intermediate for c-KIT inhibitors

Application : Used in synthesizing kinase inhibitors (e.g., 6r , IC₅₀ = 4.77 μM against c-KIT mutants) .

Pharmaceutical Relevance

  • Dasatinib Synthesis : The Boc-protected derivative (from ) is a key intermediate in Dasatinib production, a tyrosine kinase inhibitor for leukemia .

  • Anti-Tubercular Activity : Analogues show potent activity against M. tuberculosis (MIC = 0.06 µg/ml) .

Mechanism of Action

The mechanism of action of Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound is primarily recognized for its roles in anticancer and anti-inflammatory activities. The compound has been shown to interact with various biological targets, leading to significant pharmacological effects.

Anticancer Activity

Research has demonstrated that derivatives of the 2-aminothiazole scaffold exhibit potent anticancer properties. For instance, a study highlighted the efficacy of a related compound that inhibited VEGFR-2 with an IC50 of 0.40 ± 0.04 µM, showcasing its potential against leukemia and prostate cancer cells . this compound's mechanism likely involves disruption of key signaling pathways associated with tumor growth and metastasis.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a synthesis study involving various 2-aminothiazole derivatives, compounds demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are critical mediators in inflammatory processes. The IC50 values for COX-1 and COX-2 inhibition ranged from 1.00 to 6.34 μM and 0.09 to 0.71 μM respectively, indicating strong anti-inflammatory potential .

The biological activity of this compound can be attributed to its ability to form specific interactions with target proteins:

  • Binding Interactions : Molecular docking studies have revealed that the compound can form hydrogen bonds and hydrophobic interactions with active sites of target enzymes such as PDE5 and COX isoforms. For example, strong hydrogen bonds with Gln817:A were noted, enhancing the binding affinity and specificity towards these targets .
  • Cell Cycle Modulation : In cell-based assays, certain derivatives were shown to induce G0/G1 cell cycle arrest and apoptosis in leukemia cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Study A : A derivative was tested against K562 leukemia cells, showing an IC50 value of 0.78 µM. The mechanism involved prevention of Hec1 and Nek2 interactions, leading to apoptosis induction .
  • Study B : Another investigation assessed the compound's effects on various cancer cell lines (NCI-H522 non-small cell lung, HT29 colon). The results indicated significant growth inhibition percentages (GI%) ranging from 25% to over 41% across different cancer types .

Data Tables

Compound Target IC50 (µM) Activity
This compoundVEGFR-20.40 ± 0.04Anticancer
Derivative ACOX-11.00 - 6.34Anti-inflammatory
Derivative BCOX-20.09 - 0.71Anti-inflammatory
Compound CK562 Cells0.78Induces Apoptosis

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate?

  • Methodology : Multi-step synthesis routes are commonly employed. For example, cyclocondensation of thiouracil derivatives with halogenated quinoxalines (e.g., 2,3-dichloroquinoxaline) in ethanol/triethylamine, followed by reflux in DMF to form the thiazolo-pyridine core . Hydrolysis of ester intermediates (e.g., methyl 4,5-dimethoxy-2-nitrobenzoate) under basic conditions can yield carboxylic acid derivatives, which may be esterified to obtain the target compound .
  • Key Parameters : Solvent polarity (DMF for cyclization), temperature (reflux conditions), and catalyst/base selection (TEA for deprotonation).

Q. How can this compound be purified to achieve >97% purity for biological assays?

  • Methodology : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). For polar impurities, reverse-phase HPLC with acetonitrile/water (0.1% TFA) is recommended .
  • Validation : Monitor purity via HPLC (UV detection at 254 nm) and confirm by melting point analysis (if crystalline) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and esterification.
  • IR : Detect characteristic peaks for amine (-NH2_2, ~3300 cm1^{-1}) and ester (C=O, ~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ = 224.08) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 1H^1H NMR shifts) in derivatives of this compound be resolved?

  • Methodology :

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • X-ray Crystallography : Resolve structural ambiguities by determining crystal packing (e.g., triclinic systems with space group P1, as seen in related pyrazolo[1,5-a]pyridine derivatives) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-31G* basis set) .

Q. What strategies enable regioselective functionalization of the thiazolo[4,5-b]pyridine core?

  • Methodology :

  • Electrophilic Substitution : Nitration at the 4-position using HNO3_3/H2_2SO4_4, followed by reduction to introduce amines.
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(OAc)2_2, K2_2CO3_3, DMF/H2_2O) .
  • Protection/Deprotection : Use Boc groups for amine protection during multi-step syntheses .

Q. How can stability studies be designed to assess degradation pathways under varying pH and temperature?

  • Methodology :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C.
  • Analytical Monitoring : Track degradation via LC-MS to identify byproducts (e.g., hydrolysis of the ester group to carboxylic acid) .
  • Storage Recommendations : Store in airtight containers at room temperature, desiccated to prevent hygroscopic degradation .

Q. Data Contradiction Analysis

Q. How to address discrepancies in biological activity data (e.g., inconsistent IC50_{50} values) across studies?

  • Methodology :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines (e.g., MTT assay for cytotoxicity).
  • Solubility Optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thiazolo[5,4-c]pyridine derivatives) to identify trends .

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

methyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-5-carboxylate

InChI

InChI=1S/C8H7N3O2S/c1-13-7(12)4-2-3-5-6(10-4)11-8(9)14-5/h2-3H,1H3,(H2,9,10,11)

InChI Key

DLWYTCMWXIOBHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)SC(=N2)N

Origin of Product

United States

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